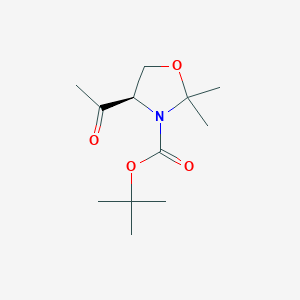
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene
Übersicht
Beschreibung
“1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene” is a chemical compound with the molecular formula C30H21N9O3 and a molecular weight of 555.54624 . It is commonly used as a monomer to synthesize Metal-Organic Frameworks (MOFs) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It consists of a benzene ring with three phenoxy groups attached at the 1,3,5 positions. Each phenoxy group is further substituted with a 4H-1,2,4-triazol-4-yl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical and Chemical Properties Analysis
The compound has a molecular weight of 555.54624 and a molecular formula of C30H21N9O3 . Other physical and chemical properties such as boiling point, density, and acidity are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Recyclable Hypervalent Iodine(III) Reagent for Chlorination and Oxidation : A study discusses the synthesis and application of a recyclable nonpolymeric analogue of (dichloroiodo)benzene for chlorination and oxidation reactions. This reagent, 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, demonstrates efficient chlorination of various arenes, olefins, and diketones, as well as the oxidative synthesis of heterocycles under mild conditions. Its recyclability is highlighted as a significant advantage for sustainable chemical processes (Thorat, Bhong, & Karade, 2013).
Materials Science
- Liquid-Crystalline Materials for Electronic Applications : Research into columnar discotic liquid-crystalline materials, specifically those with benzene or triazine cores, identifies their potential as electron-transport materials in organic electronics. One compound, characterized by its high thermal stability and electron mobility, shows promise for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form a stable mesophase and its efficient electron-transport properties (Zhang, Jespersen, Kempe, Kornfield, Barlow, Kippelen, & Marder, 2003).
Wirkmechanismus
Result of Action
Some studies on related 1,2,4-triazole compounds have shown cytotoxic activities against certain tumor cell lines , suggesting potential antitumor effects.
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Eigenschaften
IUPAC Name |
4-[4-[3,5-bis[4-(1,2,4-triazol-4-yl)phenoxy]phenoxy]phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N9O3/c1-7-25(8-2-22(1)37-16-31-32-17-37)40-28-13-29(41-26-9-3-23(4-10-26)38-18-33-34-19-38)15-30(14-28)42-27-11-5-24(6-12-27)39-20-35-36-21-39/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYCBZSJJLXQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)N5C=NN=C5)OC6=CC=C(C=C6)N7C=NN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)









![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)
